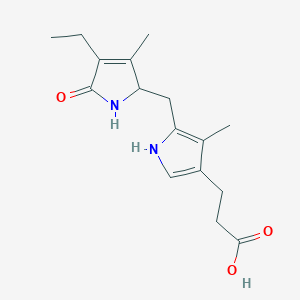
Isoneobilirubinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoneobilirubinic acid (INBA) is a tetrapyrrolic compound that has been widely studied for its potential applications in the field of biomedicine. INBA is a derivative of bilirubin, a yellow pigment that is formed during the breakdown of heme in the liver. INBA has been shown to possess anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of Isoneobilirubinic acid is not fully understood. However, several studies have suggested that Isoneobilirubinic acid exerts its effects through the regulation of signaling pathways involved in inflammation, oxidative stress, and apoptosis. Isoneobilirubinic acid has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes. Isoneobilirubinic acid has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
Isoneobilirubinic acid has been shown to possess several biochemical and physiological effects. Isoneobilirubinic acid has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the levels of anti-inflammatory cytokines, such as IL-10. Isoneobilirubinic acid has also been shown to reduce the levels of ROS in cells and to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Isoneobilirubinic acid has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isoneobilirubinic acid has several advantages for lab experiments. Isoneobilirubinic acid is a stable compound that can be easily synthesized and purified. Isoneobilirubinic acid has been shown to possess anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of novel therapeutic agents. However, there are also limitations to the use of Isoneobilirubinic acid in lab experiments. Isoneobilirubinic acid is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to determine the optimal conditions for the use of Isoneobilirubinic acid in lab experiments.
Direcciones Futuras
There are several future directions for Isoneobilirubinic acid research. First, further research is needed to determine the optimal conditions for the use of Isoneobilirubinic acid in lab experiments. Second, the mechanism of action of Isoneobilirubinic acid needs to be fully understood in order to develop novel therapeutic agents based on Isoneobilirubinic acid. Third, the potential applications of Isoneobilirubinic acid in the treatment of various diseases, such as cancer and inflammatory diseases, need to be explored further. Fourth, the safety and toxicity of Isoneobilirubinic acid need to be evaluated in animal models and clinical trials. Finally, the development of novel synthetic methods for the production of Isoneobilirubinic acid may lead to the discovery of new derivatives with improved properties.
Métodos De Síntesis
Isoneobilirubinic acid can be synthesized through several methods, including the reaction of bilirubin with nitrous acid, the oxidation of bilirubin with hydrogen peroxide, and the reaction of bilirubin with iodine. The most commonly used method for the synthesis of Isoneobilirubinic acid is the reaction of bilirubin with nitrous acid. This method involves the conversion of bilirubin into a diazo compound, which is then hydrolyzed to form Isoneobilirubinic acid.
Aplicaciones Científicas De Investigación
Isoneobilirubinic acid has been studied extensively for its potential applications in the field of biomedicine. Several studies have shown that Isoneobilirubinic acid has anti-inflammatory, antioxidant, and antitumor properties. Isoneobilirubinic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the levels of reactive oxygen species (ROS) in cells. Isoneobilirubinic acid has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Propiedades
Número CAS |
13129-10-7 |
|---|---|
Nombre del producto |
Isoneobilirubinic acid |
Fórmula molecular |
C16H22N2O3 |
Peso molecular |
290.36 g/mol |
Nombre IUPAC |
3-[5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C16H22N2O3/c1-4-12-10(3)14(18-16(12)21)7-13-9(2)11(8-17-13)5-6-15(19)20/h8,14,17H,4-7H2,1-3H3,(H,18,21)(H,19,20) |
Clave InChI |
BEEJYPZRWZJYAK-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(NC1=O)CC2=C(C(=CN2)CCC(=O)O)C)C |
SMILES canónico |
CCC1=C(C(NC1=O)CC2=C(C(=CN2)CCC(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



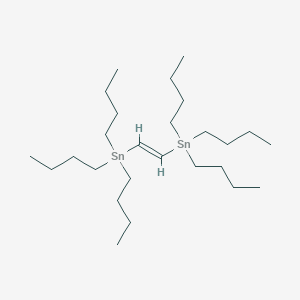
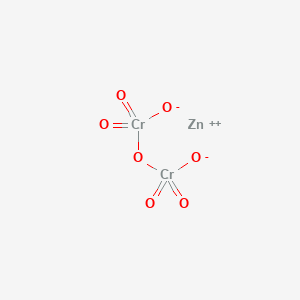
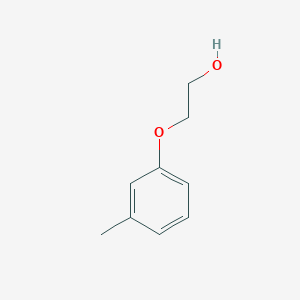
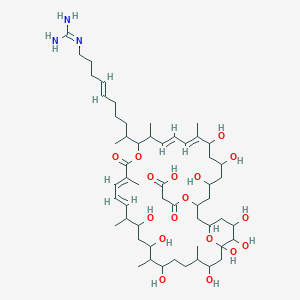
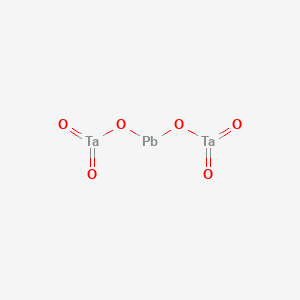
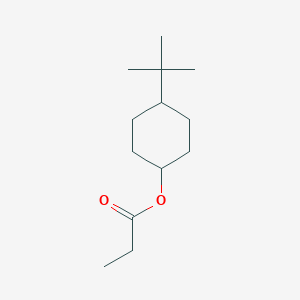
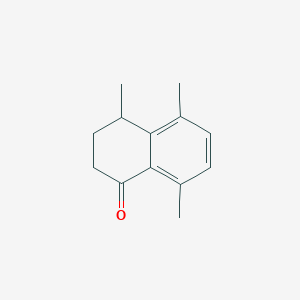
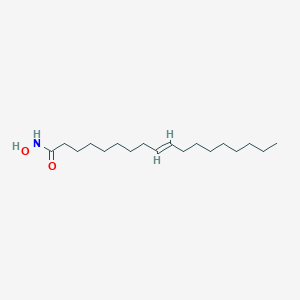

![Methyl (1R,2R,5R,8R,9S,10S,11R)-11-methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.15,8.01,10.02,8]octadecane-9-carboxylate](/img/structure/B76558.png)
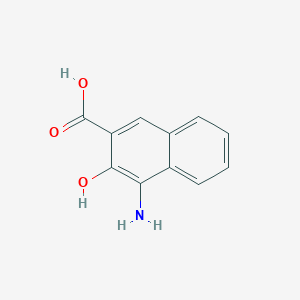
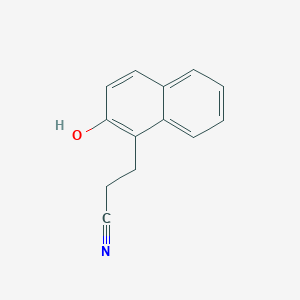
![1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane](/img/structure/B76562.png)
![[Cyclohexyl(diphenyl)methyl]benzene](/img/structure/B76563.png)